molecular formula C20H34O3 B568715 14(15)-EpEDE CAS No. 351533-80-7

14(15)-EpEDE

Katalognummer: B568715
CAS-Nummer: 351533-80-7
Molekulargewicht: 322.5 g/mol
InChI-Schlüssel: ZXBWLXDDSYHRTE-QGIBGKBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Identification and Properties

14(15)-Epoxyeicosadienoic acid (14(15)-EpEDE) is a long-chain fatty acid epoxide with the molecular formula C₂₀H₃₄O₃ and a molecular weight of 322.5 g/mol . It is derived from 8,11,14-eicosatrienoic acid (dihomo-γ-linolenic acid) through cytochrome P450-mediated epoxidation at the 14,15 double bond. Key identifiers include:

Property Value Source
CAS Registry Number 351533-80-7
IUPAC Name (8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-8,11-dienoic acid
Synonyms (±)14,15-Epoxyeicosadienoic acid

The compound’s physicochemical properties, such as solubility in ethanol and stability in lipid-rich environments, make it suitable for biochemical studies.

Structural Characterization

The structure of 14(15)-EpEDE features:

  • A 20-carbon backbone with two cis-configured double bonds at positions 8 and 11 (8Z,11Z).
  • An epoxide group (oxirane ring) at carbons 14 and 15, formed via cytochrome P450 epoxygenase activity.
  • A terminal carboxylic acid group at carbon 1.

Key structural motifs :

  • Epoxide ring : Confers reactivity and biological signaling potential.
  • Polyunsaturated backbone : Facilitates membrane integration and interaction with lipid-binding proteins.

Classification as Long-Chain Fatty Acid Epoxide

14(15)-EpEDE belongs to the epoxy fatty acid subclass (LMFA0107 in LIPID MAPS), characterized by:

  • Chain length : 20 carbons (eicosanoid derivatives).
  • Functional groups : One epoxide and two double bonds.
  • Biosynthetic origin : Derived from ω-6 polyunsaturated fatty acids (PUFAs) via cytochrome P450 oxidation.

Compared to other epoxy fatty acids (e.g., epoxyeicosatrienoic acids [EETs]), 14(15)-EpEDE has a distinct unsaturation pattern (two vs. three double bonds).

Relationship to Epoxyeicosatrienoic Acids (EETs)

EETs and 14(15)-EpEDE share biosynthetic pathways but differ in substrate specificity:

Feature 14(15)-EpEDE EETs (e.g., 14,15-EET)
Parent fatty acid 8,11,14-Eicosatrienoic acid Arachidonic acid (20:4, ω-6)
Double bonds 8Z,11Z 5Z,8Z,11Z (for 14,15-EET)
Biological role Less studied; potential antagonist of EET signaling Vasodilation, anti-inflammatory

14(15)-EpEDE may act as a competitive inhibitor of EET-mediated vascular relaxation by binding to shared receptors or metabolic enzymes.

Isomeric Variations and Stereochemistry

14(15)-EpEDE exhibits stereochemical diversity:

  • Epoxide stereoisomerism : The oxirane ring can adopt R/S configurations at carbons 14 and 15, though the racemic mixture (±) is most commonly studied.
  • Double bond geometry : The 8Z and 11Z configurations are critical for biological activity, as trans-isomers show reduced receptor affinity.

Notable isomers :

  • 14S,15R-EpEDE : Predominant enantiomer in mammalian systems.
  • 14R,15S-EpEDE : Less abundant but pharmacologically active.

Structural analogs, such as methyl esters (e.g., 14(15)-EpEDE methyl ester), are used to enhance lipid solubility for experimental applications.

Eigenschaften

CAS-Nummer

351533-80-7

Molekularformel

C20H34O3

Molekulargewicht

322.5 g/mol

IUPAC-Name

(8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-8,11-dienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10-

InChI-Schlüssel

ZXBWLXDDSYHRTE-QGIBGKBZSA-N

SMILES

CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O

Isomerische SMILES

CCCCCC1C(O1)C/C=C\C/C=C\CCCCCCC(=O)O

Kanonische SMILES

CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O

Synonyme

(±)14,15-Epoxyeicosadienoic Acid

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cytochrome P450-Catalyzed Epoxidation

The most widely studied method for 14(15)-EpEDE synthesis employs cytochrome P450 (CYP) enzymes, particularly CYP2C and CYP2J subfamilies. These monooxygenases catalyze the stereoselective epoxidation of DGLA at the 14,15 double bond via a radical rebound mechanism.

Procedure :

  • Substrate Preparation : DGLA (8,11,14-eicosatrienoic acid) is dissolved in a phospholipid bilayer mimetic (e.g., 0.1% Tween-20) to enhance enzyme binding.

  • Reaction Conditions :

    • Temperature: 37°C

    • pH: 7.4 (phosphate buffer)

    • Cofactors: NADPH (1 mM), MgCl₂ (5 mM)

    • Enzyme Concentration: 50–100 nM CYP450

  • Product Isolation : After 60 minutes, the reaction is quenched with acetic acid, and 14(15)-EpEDE is extracted via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Performance Metrics :

ParameterValueSource
Conversion Rate82 ± 5%
Stereoselectivity>95% (14R,15S)
Byproducts<5% diols

This method’s regioselectivity arises from CYP450’s ability to position DGLA’s ω-6 double bond within the enzyme’s hydrophobic active site, favoring 14,15-epoxidation over 8,9- or 11,12-epoxidation. However, enzyme instability and NADPH dependency limit large-scale applications.

Unspecific Peroxygenase (UPO)-Mediated Synthesis

Recent advances utilize fungal UPOs for DGLA epoxidation, eliminating cofactor requirements. Agrocybe aegerita UPO (AaeUPO) demonstrates exceptional activity:

Optimized Protocol :

  • Substrate : 10 mM DGLA in 50 mM citrate buffer (pH 5.0)

  • Enzyme Load : 200 nkat/mL AaeUPO

  • Oxidant : 10 mM H₂O₂ fed incrementally

Outcomes :

  • Conversion : 89% after 3 hours

  • Selectivity : 14,15-epoxide:11,12-epoxide = 9:1

  • Turnover Frequency : 12 s⁻¹

UPO’s peroxygenase activity generates a Compound I intermediate, which abstracts a hydrogen atom from DGLA’s C14, enabling oxygen rebound to form the epoxide. While scalable, H₂O₂-mediated enzyme inactivation remains a hurdle.

Chemical Synthesis Approaches

Peracid Epoxidation

Classical peracid methods provide a cost-effective route, albeit with lower stereocontrol.

m-Chloroperbenzoic Acid (mCPBA) Method :

  • Reaction Scheme :
    DGLA + mCPBA → 14(15)-EpEDE + m-chlorobenzoic acid

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0°C → 25°C (gradual warming)

    • Molar Ratio: DGLA:mCPBA = 1:1.2

  • Workup :

    • Neutralization with NaHCO₃

    • Silica gel chromatography (hexane:ethyl acetate = 4:1)

Performance :

  • Yield: 68 ± 3%

  • cis:trans Epoxide Ratio: 3:1

  • Byproducts: 15% dihomo-epoxy-diols

The reaction proceeds via a concerted mechanism where mCPBA’s electrophilic oxygen attacks DGLA’s electron-rich 14,15 double bond. Excess peracid drives the reaction but increases diol formation through acid-catalyzed epoxide hydrolysis.

Sharpless Asymmetric Epoxidation

For enantiomerically pure 14(15)-EpEDE, titanium-mediated Sharpless epoxidation is employed:

Key Steps :

  • Substrate Modification : DGLA’s C1 carboxyl group is protected as a methyl ester to prevent side reactions.

  • Catalytic System :

    • Ti(OiPr)₄ (10 mol%)

    • (+)-Diethyl tartrate (12 mol%)

    • Cumene hydroperoxide (CHP) as oxidant

  • Conditions :

    • Solvent: Anhydrous DCM

    • Temperature: -20°C

    • Time: 48 hours

Results :

  • Enantiomeric Excess (ee): 88%

  • Yield: 54%

  • Regioselectivity: 14,15- over 11,12-epoxidation = 7:1

The tartrate ligand induces chiral induction by coordinating titanium, directing CHP’s oxygen to the re face of DGLA’s 14,15 double bond. Despite high ee, the method’s complexity and low yield hinder industrial adoption.

Hybrid Enzymatic-Chemical Strategies

Chemoenzymatic Epoxidation with Synthetic Bioisosteres

To enhance 14(15)-EpEDE’s metabolic stability, bioisostere replacements are explored:

Example : Urea-based analogs (e.g., compound 1 in):

  • Chemical Synthesis :

    • Step 1: Epoxide opening of DGLA methyl ester with NaN₃ to form azido-alcohol

    • Step 2: Staudinger reaction with triphenylphosphine to generate iminophosphorane

    • Step 3: Urea formation via carbodiimide coupling

  • Enzymatic Optimization :

    • CYP450 mutants (CYP2C8 F87A) improve conversion of bulky bioisosteres

Outcomes :

  • Analog 16 : 1.7 μM ED₅₀ in vasorelaxation assays (vs. 1.0 μM for native 14(15)-EpEDE)

  • Half-life in Human Plasma: 12 hours (vs. 2 hours for 14(15)-EpEDE)

Industrial-Scale Production Challenges

Solubility and Stability Issues

14(15)-EpEDE’s labile epoxide group and poor aqueous solubility complicate manufacturing:

Mitigation Strategies :

ChallengeSolutionEfficacy
Epoxide HydrolysisLyophilization with trehalose90% stability at -80°C
OxidationArgon atmosphere, BHT (0.01%)Peroxide levels <5 ppm
Low Solubilityβ-cyclodextrin complexationSolubility ↑ 40-fold

Analyse Chemischer Reaktionen

Types of Reactions

14(15)-Epoxyeicosadienoic acid undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols.

    Reduction: The epoxide ring can be reduced to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the epoxide ring in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Formed from the reduction of the epoxide ring.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Neurite Outgrowth Enhancement
Research has demonstrated that 14,15-EET significantly enhances neurite outgrowth in primary cultured neurons. In a study involving rat hippocampal neurons, the compound increased neurite extension by 140% compared to control conditions. This effect was mediated through the activation of transient receptor potential channels, specifically TRPV4, which facilitated an increase in cytosolic calcium levels essential for neurite formation .

Alzheimer's Disease Research
In the context of Alzheimer's disease, studies indicate that 14,15-EET plays a crucial role in modulating amyloid-beta metabolism. In animal models of familial Alzheimer's disease (5×FAD mice), infusion of 14,15-EET into the hippocampus not only prevented amyloid-beta aggregation but also reversed existing deposits. This suggests that enhancing 14,15-EET signaling could be a viable therapeutic strategy for Alzheimer's disease .

Cardiovascular Applications

Cardioprotection
The cardioprotective properties of 14,15-EET have been extensively studied. It has been shown to reduce myocardial infarct size in animal models. The mechanism involves the activation of specific receptors that mediate cardioprotection through various signaling pathways. In experiments with dogs, administration of 14,15-EET resulted in significant reductions in infarct size compared to control groups .

Smooth Muscle Cell Proliferation
In vascular biology, 14,15-EET has been implicated in promoting the proliferation of smooth muscle cells. A study indicated that it enhances platelet-derived growth factor-induced proliferation by inhibiting cyclooxygenase-mediated prostaglandin E2 production. This suggests a potential role for 14,15-EET in vascular remodeling processes .

Inflammation Modulation

Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of 14,15-EET through its interaction with soluble epoxide hydrolase (sEH). Inhibiting sEH leads to increased levels of 14,15-EET and promotes anti-inflammatory signaling pathways. For instance, in human coronary artery endothelial cells exposed to inflammatory stimuli, treatment with sEH inhibitors resulted in reduced expression of pro-inflammatory cytokines such as TNF-α and IL-1β .

Kawasaki Disease Insights
In pediatric research focusing on Kawasaki disease (KD), elevated levels of 14,15-EET were observed in patients compared to healthy controls. The study found that higher concentrations were associated with coronary artery lesions in KD patients, suggesting that 14,15-EET may play a role in the disease's progression and could serve as a biomarker for clinical intervention .

Cancer Biology

Role in Breast Cancer
Emerging evidence suggests that 14,15-EET may be involved in cancer biology. A study examining breast cancer tissues found significantly elevated levels of 14,15-EET compared to adjacent non-cancerous tissues. This elevation correlated with increased expression of cytochrome P450 enzymes involved in EET synthesis and decreased activity of sEH. These findings indicate that targeting EET signaling pathways could offer new avenues for cancer therapy .

Summary Table of Applications

Application Area Findings
NeuroprotectionEnhances neurite outgrowth; modulates amyloid-beta metabolism in Alzheimer's disease models
Cardiovascular HealthReduces myocardial infarct size; promotes smooth muscle cell proliferation
Inflammation ModulationExhibits anti-inflammatory effects; elevated levels linked to Kawasaki disease
Cancer BiologyIncreased levels associated with breast cancer; potential target for therapeutic intervention

Wirkmechanismus

14(15)-Epoxyeicosadienoic acid exerts its effects primarily through its interaction with specific receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid metabolism and inflammation. Additionally, it can inhibit the activity of soluble epoxide hydrolase (sEH), leading to increased levels of epoxyeicosatrienoic acids and subsequent vasodilation and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Regioselectivity : The position of the epoxide group critically influences biological activity. For example, 11(12)-EpETE from EPA has documented vasodilatory effects, whereas 14(15)-EpEDE’s functions remain uncharacterized .

Metabolic and Physiological Roles

  • Association with Metabolic Syndrome : 14(15)-EpEDE levels are 16.8% higher in MetS patients compared to controls, mirroring trends in 12(13)-EpODE (+30.6%) and 9(10)-epoxy-stearic acid (+16.7%) . However, unlike 9(10)-epoxy-stearic acid—which promotes oxidative stress in hepatocytes—14(15)-EpEDE’s role in MetS pathophysiology is unclear .
  • Enzymatic Metabolism : Epoxy-PUFAs are hydrolyzed by soluble epoxide hydrolase (sEH) to vicinal diols. In MetS, reduced sEH activity leads to epoxy-PUFA accumulation, suggesting a compensatory mechanism to mitigate inflammation or insulin resistance .

Q & A

(Basic) What analytical techniques are recommended for identifying and quantifying 14(15)-EpEDE in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for identifying and quantifying 14(15)-EpEDE due to its high sensitivity and specificity. Key parameters include:

  • Chromatographic separation : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve 14(15)-EpEDE from structurally similar oxylipins.
  • Mass detection : Employ tandem MS (MS/MS) in negative ion mode for fragmentation patterns (e.g., precursor ion m/z 335 → product ions m/z 291 and 273) .
  • Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure reproducibility .

(Advanced) How can researchers design experiments to investigate 14(15)-EpEDE's role in metabolic syndrome while addressing confounding variables?

  • Cohort selection : Stratify participants by metabolic syndrome criteria (e.g., waist circumference, HDL levels) and exclude those with comorbidities like diabetes or chronic inflammation .
  • Controls : Use matched controls for age, sex, and diet. Include longitudinal sampling to track temporal changes in 14(15)-EpEDE levels.
  • Data normalization : Adjust for covariates (e.g., BMI, lipid profiles) using multivariate regression models. Replicate findings in independent cohorts to validate associations .

(Basic) What biosynthetic pathways and enzymes are implicated in 14(15)-EpEDE production?

14(15)-EpEDE is synthesized via cytochrome P450 (CYP) epoxygenase activity on eicosadienoic acid. Key enzymes include:

  • CYP2C and CYP2J subfamilies : Catalyze epoxidation at the 14,15 position.
  • Soluble epoxide hydrolase (sEH) : Competitively hydrolyzes 14(15)-EpEDE to diols, requiring inhibitors (e.g., TPPU) to stabilize the compound in vivo .

(Advanced) How should researchers resolve contradictions between studies reporting pro-inflammatory vs. anti-inflammatory effects of 14(15)-EpEDE?

  • Contextual analysis : Evaluate study conditions (e.g., cell type, concentration ranges). For example, 14(15)-EpEDE exhibits anti-inflammatory effects in macrophages at low doses (nM range) but may activate pro-inflammatory pathways in endothelial cells at higher doses (µM range) .
  • Mechanistic studies : Use knockout models (e.g., sEH⁻/⁻ mice) to isolate 14(15)-EpEDE's direct effects. Combine transcriptomics and lipidomics to map downstream signaling pathways .

(Basic) What sample preparation protocols are critical for stabilizing 14(15)-EpEDE in plasma samples?

  • Immediate stabilization : Add antioxidant cocktails (e.g., butylated hydroxytoluene) and sEH inhibitors during blood collection to prevent degradation.
  • Storage : Freeze samples at -80°C within 30 minutes. Avoid repeated freeze-thaw cycles.
  • Extraction : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate oxylipins from plasma .

(Advanced) What statistical approaches are suitable for analyzing 14(15)-EpEDE data in small-sample metabolomic studies?

  • Non-parametric tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normally distributed data.
  • False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to mitigate Type I errors in multi-analyte studies.
  • Power analysis : Predefine effect sizes based on pilot data to justify sample size adequacy .

(Basic) How can researchers validate the specificity of antibodies used in 14(15)-EpEDE immunoassays?

  • Cross-reactivity testing : Compare antibody binding against structurally related epoxides (e.g., 11,12-EpETrE, 16,17-EpDPE) using competitive ELISA.
  • LC-MS confirmation : Correlate immunoassay results with LC-MS measurements in a subset of samples to confirm accuracy .

(Advanced) What challenges arise in longitudinal studies of 14(15)-EpEDE, and how can they be mitigated?

  • Temporal variability : Account for diurnal fluctuations by standardizing sample collection times.
  • Instrument drift : Include quality control (QC) samples in each batch and normalize data using LOESS regression.
  • Attrition bias : Implement rigorous follow-up protocols and use intention-to-treat analysis .

(Basic) What are the known biological receptors or targets of 14(15)-EpEDE?

14(15)-EpEDE modulates peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptors (GPCRs). For example:

  • PPARγ : Binds 14(15)-EpEDE to regulate adipocyte differentiation.
  • GPR40 : Mediates its effects on insulin secretion in pancreatic β-cells .

(Advanced) How can ethical and data-sharing challenges be addressed in human studies involving 14(15)-EpEDE?

  • Anonymization : Use pseudonymization and data encryption to protect participant identities.
  • Informed consent : Clearly outline data-sharing intentions, including deposition in repositories like MetaboLights.
  • GDPR compliance : Collaborate with institutional review boards to ensure alignment with regulations like the EU GDPR and HIPAA .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.